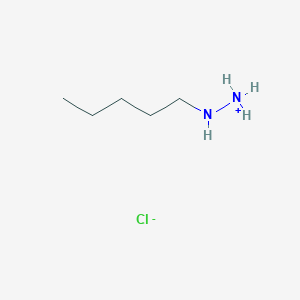
n-Amylhydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
n-Amylhydrazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of n-amylhydrazine with hydrochloric acid. The synthesis typically begins with the preparation of n-amylhydrazine, which can be achieved by reacting n-amylamine with hydrazine hydrate. The resulting n-amylhydrazine is then treated with hydrochloric acid to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
n-Amylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can participate in reduction reactions, often serving as a reducing agent.
Substitution: The hydrazine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .
科学的研究の応用
n-Amylhydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
作用機序
The mechanism of action of n-amylhydrazine hydrochloride involves its interaction with cellular components. The hydrazine group can form reactive intermediates that interact with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and nucleic acids, potentially disrupting cellular functions and inducing cytotoxic effects .
類似化合物との比較
Similar Compounds
Methylhydrazine: A hydrazine derivative with a single carbon alkyl group.
Ethylhydrazine: Similar to n-amylhydrazine but with a two-carbon alkyl chain.
Propylhydrazine: Contains a three-carbon alkyl chain.
Butylhydrazine: Features a four-carbon alkyl chain.
Uniqueness
n-Amylhydrazine hydrochloride is unique due to its longer alkyl chain, which can influence its reactivity and interaction with biological molecules. This longer chain may also affect its solubility and distribution in biological systems, potentially leading to different biological effects compared to shorter-chain hydrazine derivatives .
特性
CAS番号 |
1119-68-2 |
|---|---|
分子式 |
C5H15ClN2 |
分子量 |
138.64 g/mol |
IUPAC名 |
pentylhydrazine;hydrochloride |
InChI |
InChI=1S/C5H14N2.ClH/c1-2-3-4-5-7-6;/h7H,2-6H2,1H3;1H |
InChIキー |
OUHMCZPSMWROKK-UHFFFAOYSA-N |
SMILES |
CCCCCN[NH3+].[Cl-] |
正規SMILES |
CCCCCNN.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















